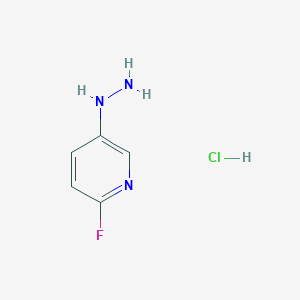

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride

Description

Nomenclature and Structural Classification

IUPAC Name : (6-Fluoropyridin-3-yl)hydrazine hydrochloride

Synonyms :

- 2-Fluoro-5-hydrazinylpyridine hydrochloride

- 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride

- (6-Fluoro-pyridin-3-yl)-hydrazine hydrochloride

Molecular Formula : C₅H₇ClFN₃

Molecular Weight : 163.58 g/mol

Structural Features :

- A pyridine ring substituted with fluorine at the 6-position and a hydrazine group (-NHNH₂) at the 3-position.

- The hydrochloride salt form enhances stability and solubility.

- Classified as a halogenated arylhydrazine derivative due to the fluorine substituent and hydrazine functional group.

Hierarchical Classification :

Historical Context and Discovery

First Reported Synthesis :

- Initial synthetic routes were documented in patent literature circa 2015, involving nucleophilic substitution of halogenated pyridines with hydrazine hydrate. The CAS registry (1438599-61-1) was assigned during this period.

Key Developments :

- 2016 : Optimized methods emerged using N,N-dimethylpropanolamine as a solvent to improve reaction yields (>90%).

- 2020 : Scalable protocols were patented for kilogram-scale production, emphasizing reduced environmental impact.

Notable Researchers/Institutions :

- Matrix Scientific and Bio-Fount contributed to commercial synthesis.

- Academic work from institutions like Amgen highlighted its utility in kinase inhibitor development.

Initial Applications :

Chemical Identification Parameters

Physical Properties :

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 280.1 ± 25.0 °C | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Melting Point | Not reported | - |

| Solubility | Soluble in polar solvents (e.g., methanol, DMSO) |

Spectroscopic Data :

- ¹H NMR (DMSO-d₆) : δ 8.44 (dd, J = 0.68, 2.35 Hz, 1H), 7.82 (dd, J = 2.35, 8.80 Hz, 1H), 6.79 (d, J = 8.80 Hz, 1H).

- Mass Spectrometry : [M+H]⁺ m/z = 127.12 (free base).

Stability :

Significance in Chemical Research and Development

Pharmaceutical Applications :

- Intermediate for Kinase Inhibitors : Used in synthesizing MET kinase inhibitors (e.g., AMG 337).

- Antimicrobial Agents : Derivatives show MIC values of 4.69–13.40 µM against Bacillus subtilis and Escherichia coli.

Material Science Relevance :

- Precursor for fluorinated ligands in catalytic systems.

- Enables synthesis of luminescent coordination polymers via hydrazone formation.

Current Research Trends :

- Drug Candidate Synthesis : Critical for Phase I/II candidates like LAS101057.

- Green Chemistry : Patented solvent-free methods reduce waste generation.

Comparative Analysis with Analogues :

| Feature | 2-(6-Fluoropyridin-3-yl)hydrazine HCl | 3-Fluoro-2-hydrazinylpyridine |

|---|---|---|

| Reactivity | Higher due to HCl salt | Moderate |

| Bioavailability | Enhanced solubility | Limited |

| Synthetic Yield | 85–92% | 70–75% |

Technological Impact :

Properties

IUPAC Name |

(6-fluoropyridin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3.ClH/c6-5-2-1-4(9-7)3-8-5;/h1-3,9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZTXQFAYOBPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Substitution on Fluorinated Pyridine Derivatives

Core Strategy:

The initial step involves reacting a fluorinated pyridine precursor with hydrazine monohydrate to substitute the fluorine atom at the 3-position with a hydrazine moiety. This is a nucleophilic aromatic substitution (SNAr) process facilitated by the electron-withdrawing fluorine atom, which activates the pyridine ring towards nucleophilic attack.

- Starting material: 3-substituted-2,5,6-trifluoropyridine or tetrafluoropyridine derivatives.

- Reagent: Hydrazine monohydrate in excess (3 to 15 equivalents, preferably 3 to 8).

- Temperature: Typically 50 to 150°C, with some processes optimized at 30 to 100°C.

- Time: Ranges from 2 to 10 hours, often 2 to 8 hours for optimal yield.

- Solvent: Often conducted in polar solvents such as ethanol or methanol, or neat hydrazine.

Research Findings:

A patent describes a process where 3-substituted-2,4,5,6-tetrafluoropyridine is defluorinated in aqueous ammonia with zinc catalyst, followed by reaction with hydrazine to produce the hydrazine-substituted pyridine. The reaction proceeds under relatively mild conditions, emphasizing the importance of fluorine's activating effect for SNAr reactions.

Reduction of Hydrazino Intermediates

Core Strategy:

Post substitution, the hydrazino intermediate undergoes reduction to form the hydrazine hydrochloride salt. This step often employs catalytic hydrogenation.

Reaction Conditions & Catalysts:

- Catalyst: Raney nickel or palladium on carbon.

- Conditions: Hydrogen atmosphere at 50–150°C, often at atmospheric or slightly elevated pressure.

- Duration: 2 to 8 hours depending on the scale and catalyst activity.

Research Findings:

A notable process involves hydrogen reduction of the hydrazino-pyridine derivative in the presence of Raney nickel, yielding the free hydrazine derivative with high purity. This reduction step is critical for subsequent salt formation.

Formation of Hydrazine Hydrochloride Salt

Core Strategy:

The free hydrazine compound is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an aqueous medium, under controlled pH.

- Acid: Hydrochloric acid, stoichiometric or slight excess.

- Solvent: Water or alcohol-water mixture.

- Temperature: Usually room temperature or slightly elevated (~25–40°C).

- Duration: Several hours until complete salt formation.

Research Findings:

The salt formation is straightforward, often achieved by direct addition of HCl to the hydrazine solution, followed by crystallization or filtration to isolate the hydrazine hydrochloride.

Alternative Synthetic Routes

a. Direct Hydrazination of Pyridine Rings:

Some methods utilize direct hydrazination of pyridine derivatives under reflux with hydrazine, followed by purification steps. These routes often require careful control of reaction conditions to prevent overreaction or side products.

b. Multi-step Functionalization:

Advanced approaches involve initial fluorination, followed by selective substitution, cross-coupling reactions, and subsequent hydrazine addition, as demonstrated in complex synthesis schemes for related compounds.

Data Table Summarizing Preparation Methods

Research Findings & Innovations

Mild Conditions:

Recent developments focus on conducting reactions under milder conditions (e.g., lower temperatures, aqueous media) to improve yield and purity, reducing side reactions.Catalyst Optimization:

Use of Raney nickel or palladium catalysts enhances reduction efficiency, with some studies indicating that catalyst choice impacts the purity and yield of the hydrazine hydrochloride.Yield & Purity:

Typical yields range from 80% to over 90%, with purification via recrystallization or chromatography. The process parameters are optimized to maximize purity and minimize impurities.Environmental & Safety Aspects: Handling hydrazine requires caution due to toxicity. Recent methods aim to minimize excess reagents and employ safer solvents.

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo or azoxy compounds.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride can serve as a building block for synthesizing novel anticancer agents. Its structure allows for modifications that can enhance potency against various cancer cell lines. For example, derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical models.

Neurological Disorders

The compound's ability to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders. Its hydrazine group can form covalent bonds with target enzymes or receptors, potentially leading to therapeutic effects in conditions like depression or anxiety.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules. It plays a crucial role in the formation of heterocycles and other biologically relevant compounds. The following table summarizes some synthetic applications:

| Application | Description |

|---|---|

| Synthesis of Acetamidoindazoles | Via Semmler-Wolff rearrangement, demonstrating versatility in organic reactions. |

| Preparation of Heterocycles | Acts as a precursor for various heterocyclic compounds with potential bioactivity. |

Biological Studies

Enzyme Inhibition Studies

The compound has been employed in biochemical assays to understand its mechanism of action against specific enzymes. For instance, it has been shown to inhibit certain proteases, which are critical in various disease processes including viral infections and cancer progression. The following insights highlight its biological activity:

- Mechanism of Action : The hydrazine group can covalently bond with active site residues of enzymes, leading to inhibition.

- Binding Affinity : The fluorine atom enhances binding interactions with target proteins, improving selectivity and efficacy.

Case Studies

-

Antimalarial Activity

A study demonstrated that fluorinated derivatives similar to this compound exhibited enhanced antiplasmodial activity compared to non-fluorinated analogs. This highlights the importance of fluorination in improving drug efficacy against malaria parasites . -

Tuberculosis Inhibition

Research has shown that compounds related to this compound possess significant inhibitory action against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyridine ring could lead to improved potency .

Mechanism of Action

The mechanism of action of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. The fluorine atom enhances the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

The structural and functional similarities of 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride to other hydrazine derivatives are critical for understanding its unique properties. Below is a comparative analysis based on molecular structure, synthesis, reactivity, and biological activity.

Structural and Physicochemical Comparisons

Key Observations :

- Fluorine vs.

- Regiochemistry : Hydrazine placement at the 3-position (pyridine) versus 4-position (4-hydrazinylpyridine HCl) alters steric and electronic interactions, impacting reactivity in coupling reactions .

- Core Heterocycle : Pyridine (target compound) vs. pyridazine (3-chloro-6-hydrazinylpyridazine) alters aromaticity and electron distribution, influencing binding to biological targets .

Key Observations :

- Fluorinated pyridines (e.g., 2-chloro-6-fluoro-3-nitropyridine) are critical precursors for the target compound, requiring specialized fluorinated reagents .

- Methyl-substituted analogs (e.g., 1-(6-methylpyridin-3-yl)hydrazine HCl) use cheaper chlorinated precursors but may require harsher conditions for hydrazine incorporation .

Key Observations :

- The fluorine atom in the target compound enhances antimicrobial and antitubercular activities compared to non-fluorinated analogs, likely due to improved target affinity .

- Methyl and chlorine substituents prioritize lipophilicity and metabolic stability, respectively, making them suitable for CNS-targeting drugs .

Biological Activity

2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride (CAS Number: 1438599-61-1) is a compound with a unique structure that combines a hydrazine functional group with a fluorinated pyridine ring. This chemical architecture suggests significant potential for biological activity, particularly in medicinal chemistry and pharmacology. The presence of fluorine is known to enhance the bioactivity of compounds, making this compound a subject of interest in drug discovery.

- Molecular Formula : C₅H₆FN₃·HCl

- Molecular Weight : 163.57 g/mol

- Structure : The compound features a hydrazine moiety attached to a pyridine ring at the 3-position, with a fluorine substituent at the 6-position.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its anticancer properties.

- Modulation of Signaling Pathways : It interacts with multiple biological targets, influencing cellular signaling pathways.

- Anticancer Properties : Preliminary studies suggest potential efficacy in cancer treatment, although detailed studies are still required.

The specific mechanism of action for this compound is not fully elucidated but may involve:

- Interaction with key enzymes involved in cancer cell proliferation.

- Modulation of histone deacetylases (HDACs), which play a critical role in gene expression and cancer progression .

Study on Anticancer Activity

A study investigated the compound's effect on cancer cell lines, revealing that it could inhibit cell proliferation and induce apoptosis. The study highlighted the importance of the fluorinated pyridine structure in enhancing the compound's potency compared to non-fluorinated analogs.

Enzyme Interaction Studies

Research has demonstrated that this compound interacts with several enzymes:

- p38 MAP Kinase Inhibition : Similar compounds have shown significant inhibition of p38 MAPK, which is involved in inflammatory responses and cancer progression .

- Histone Deacetylase Inhibition : The compound's structural features suggest potential interactions with HDACs, impacting gene regulation .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences between this compound and related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Pyridin-3-yl)hydrazine hydrochloride | C₅H₈N₄·HCl | Lacks fluorine; used in similar biological studies. |

| 4-(6-Fluoropyridin-3-yl)hydrazine | C₇H₈FN₃ | Contains an additional carbon; different activity. |

| 2-(5-Fluoropyridin-3-yl)hydrazine hydrochloride | C₅H₆FN₃·HCl | Different position of fluorine; may affect activity. |

| 2-(4-Fluorophenyl)hydrazine | C₆H₈F₂N₂ | Non-pyridine based; used in different contexts. |

Q & A

Q. What are the recommended methods for synthesizing 2-(6-Fluoropyridin-3-yl)hydrazine hydrochloride?

Answer: The synthesis typically involves reacting hydrazine hydrochloride with a fluorinated pyridine derivative under acidic conditions. A common approach for analogous compounds (e.g., phenylhydrazine hydrochlorides) involves:

- Step 1: Dissolving 6-fluoropyridin-3-amine in cold 0.1 M HCl to protonate the amine group .

- Step 2: Adding hydrazine hydrate dropwise under nitrogen to avoid oxidation .

- Step 3: Isolating the product via vacuum filtration and recrystallizing from ethanol/water.

Purity can be verified by silver nitrate titration (>99% assay) and melting point analysis (compare to literature values for fluorinated hydrazines, e.g., ~193°C for m-tolylhydrazine HCl) .

Q. How should researchers characterize this compound for structural confirmation?

Answer: Key characterization steps include:

- NMR Spectroscopy: H and F NMR to confirm the fluoropyridine moiety and hydrazine linkage.

- HPLC Analysis: Use a C18 column with 0.1 M HCl as mobile phase to assess purity (>95%) .

- Melting Point: Compare observed mp (e.g., 225°C for 2,6-dichlorophenylhydrazine HCl ) to literature data, noting deviations due to fluorine’s electronegativity.

- Elemental Analysis: Verify C, H, N, and Cl content against theoretical values .

Q. What are the solubility and stability considerations for this compound?

Answer:

- Solubility: Highly soluble in 0.1 M HCl and polar aprotic solvents (e.g., DMSO). Limited solubility in ethanol or acetone .

- Stability: Store at 2–8°C under inert gas to prevent oxidation. Stability in aqueous solutions is pH-dependent; use pH 2.6–2.9 (50 g/L in HO) to minimize degradation .

Advanced Research Questions

Q. How does the fluorine substituent influence reaction mechanisms in heterocyclic synthesis?

Answer: The 6-fluoro group on pyridine enhances electrophilic substitution reactivity at the 3-position. For example:

- Condensation Reactions: React with ketones to form fluorinated hydrazones, which cyclize into pyrazoles or triazines under acidic conditions .

- Mechanistic Insight: Fluorine’s electron-withdrawing effect stabilizes intermediates, as seen in analogous 2,6-dichlorophenylhydrazine HCl syntheses of pyrazole esters .

Monitor reaction progress via F NMR to track fluorine’s electronic effects .

Q. What advanced analytical methods resolve contradictions in spectral data?

Answer:

- Contradiction Example: Discrepancies in H NMR shifts due to tautomerism. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Purity Disputes: Combine HPLC with charged aerosol detection (CAD) to detect non-UV-active impurities .

- Thermal Analysis: TGA/DSC to differentiate between decomposition (e.g., >200°C) and melting points .

Q. How can researchers optimize synthetic yields when scaling up reactions?

Answer:

- Kinetic Control: Maintain temperatures below 10°C during hydrazine addition to minimize side reactions .

- Workup: Use column chromatography with silica gel and ethyl acetate/hexane (3:7) to isolate the product. Yields >70% are achievable for fluorinated hydrazines .

- Scale-Up Risks: Fluoropyridines may hydrolyze under prolonged heating; monitor pH and reaction time rigorously .

Q. What role does this compound play in medicinal chemistry research?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.